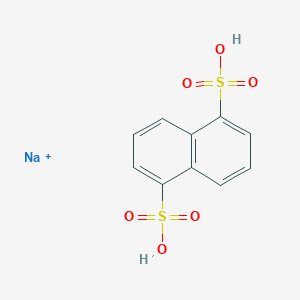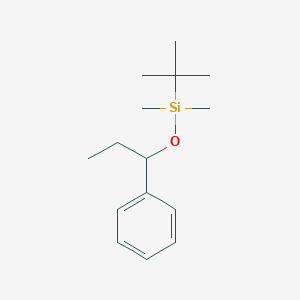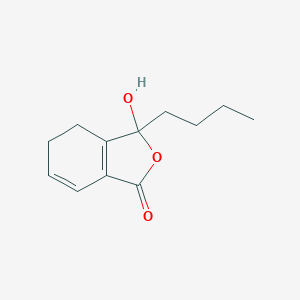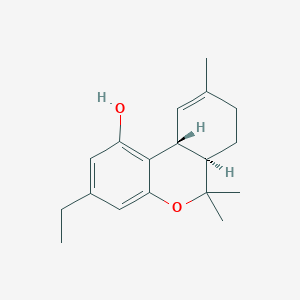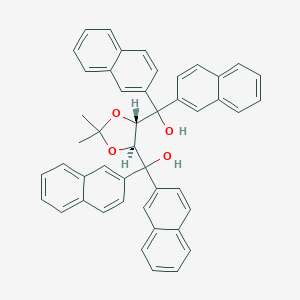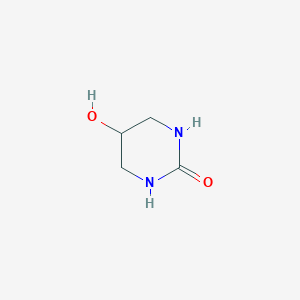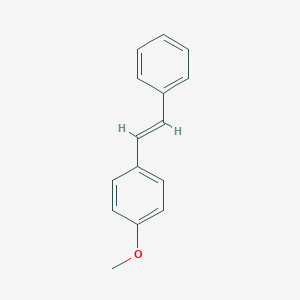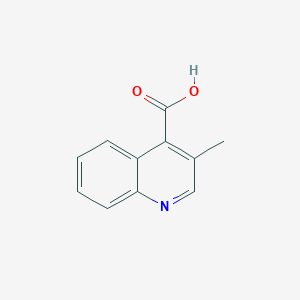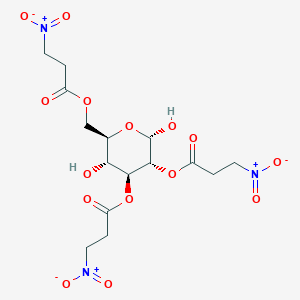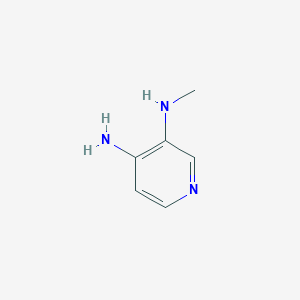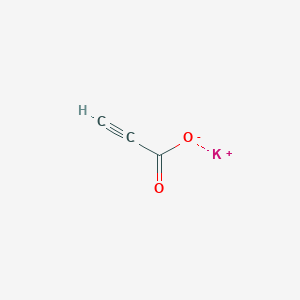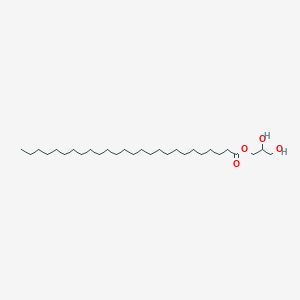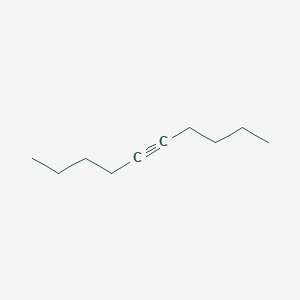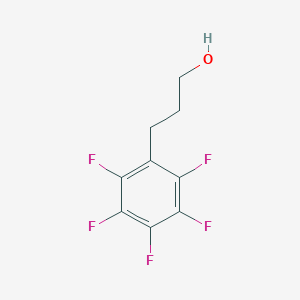
Dicyclohexyl peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl peroxide (DCP) is an organic peroxide that has been widely used in various fields, including polymerization, cross-linking, and curing of resins. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. DCP is a powerful oxidizing agent that can initiate radical reactions, making it a useful tool in the synthesis of polymers and other organic compounds.
科学的研究の応用
Dicyclohexyl peroxide has been used extensively in scientific research, particularly in the fields of polymer chemistry and materials science. It is commonly used as a radical initiator in the polymerization of vinyl monomers, such as styrene and methyl methacrylate. Dicyclohexyl peroxide can also be used as a curing agent for unsaturated polyester resins, which are commonly used in the production of fiberglass and other composite materials.
作用機序
Dicyclohexyl peroxide initiates radical reactions by decomposing into free radicals upon heating or exposure to light. These free radicals then react with other molecules to form new radicals, which continue the chain reaction. The resulting polymerization or cross-linking reaction can produce a wide range of products with different properties.
生化学的および生理学的効果
Dicyclohexyl peroxide is not commonly used in biological research due to its potential toxicity. However, studies have shown that exposure to Dicyclohexyl peroxide can cause skin irritation, respiratory irritation, and eye irritation. Long-term exposure to Dicyclohexyl peroxide can also cause liver and kidney damage.
実験室実験の利点と制限
Dicyclohexyl peroxide is a powerful and versatile radical initiator that can be used in a wide range of polymerization and cross-linking reactions. It is relatively easy to handle and can be stored for long periods of time without significant degradation. However, Dicyclohexyl peroxide is also highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other radical initiators.
将来の方向性
There are several areas of future research that could benefit from the use of Dicyclohexyl peroxide. One potential application is in the development of new materials with specific properties, such as biodegradability or conductivity. Dicyclohexyl peroxide could also be used in the synthesis of new polymers and copolymers with unique structures and properties. Additionally, further research is needed to better understand the potential health and environmental effects of Dicyclohexyl peroxide and other organic peroxides.
合成法
Dicyclohexyl peroxide is typically synthesized by the reaction of cyclohexanone with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid. The reaction produces Dicyclohexyl peroxide and water as byproducts. The purity of the Dicyclohexyl peroxide can be improved by recrystallization from a suitable solvent, such as hexane.
特性
CAS番号 |
1758-61-8 |
|---|---|
製品名 |
Dicyclohexyl peroxide |
分子式 |
C12H22O2 |
分子量 |
198.3 g/mol |
IUPAC名 |
cyclohexylperoxycyclohexane |
InChI |
InChI=1S/C12H22O2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChIキー |
FYLJKQFMQFOLSZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OOC2CCCCC2 |
正規SMILES |
C1CCC(CC1)OOC2CCCCC2 |
その他のCAS番号 |
1758-61-8 |
同義語 |
dicyclohexyl peroxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



